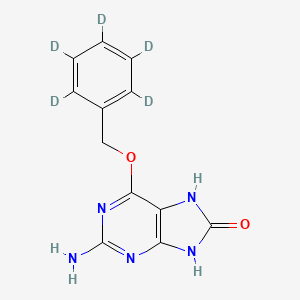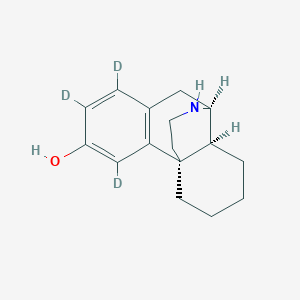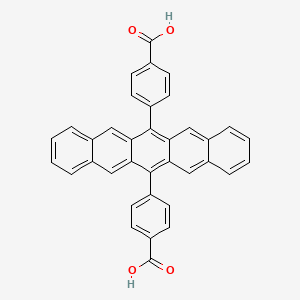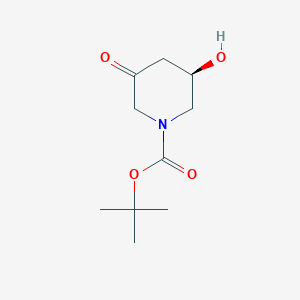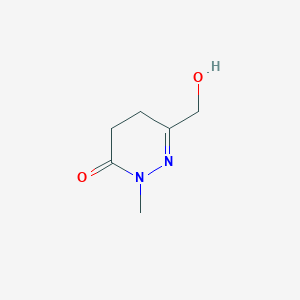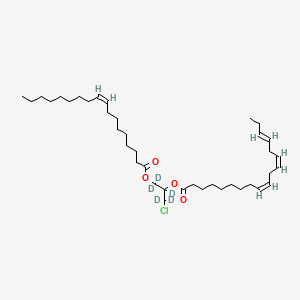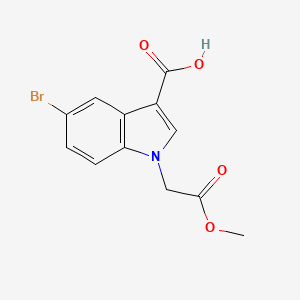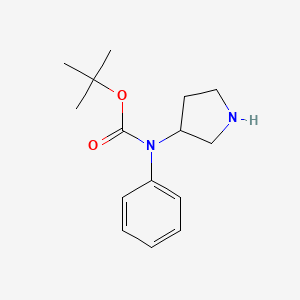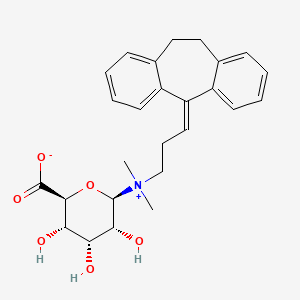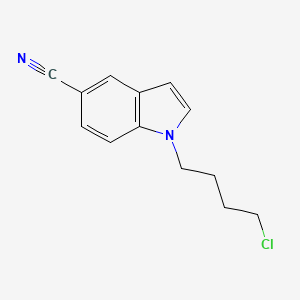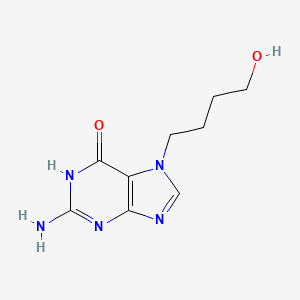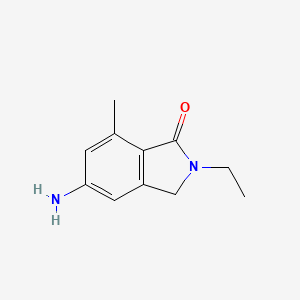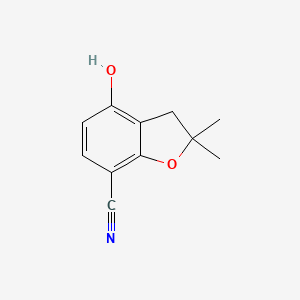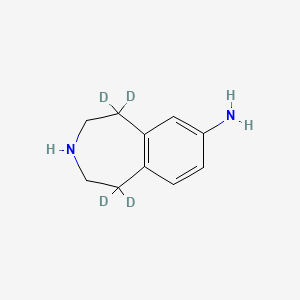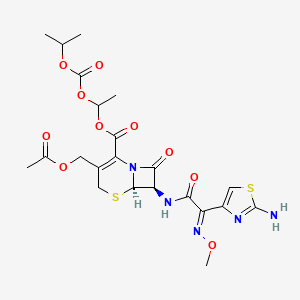
Cefpodoxime Proxetil Impurity E
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cefotaxime Proxetil is a third-generation cephalosporin antibiotic. It is a prodrug that is converted into its active form, cefotaxime, in the body. This compound is known for its broad-spectrum antibacterial activity, making it effective against a wide range of Gram-positive and Gram-negative bacteria. It is commonly used to treat various bacterial infections, including respiratory tract infections, urinary tract infections, skin infections, and more .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cefotaxime Proxetil involves several key steps. The starting material, 7-amino-3-methoxymethyl-3-cephem-4-carboxylic acid, is reacted with 1-iodoethyl isopropyl carbonate to form an intermediate compound. This intermediate is then condensed with Z-(2-formylaminothiazol-4-yl)-methoxyimino acetic acid, activated as an ester or a halogenide, to yield N-formyl cefotaxime proxetil. The final product is obtained by crystallizing the compound from a mixture of a nitrile or a ketone with water .
Industrial Production Methods: In industrial settings, the production of Cefotaxime Proxetil follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and solvent composition, to ensure high yield and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the desired quality of Cefotaxime Proxetil .
Chemical Reactions Analysis
Types of Reactions: Cefotaxime Proxetil undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Hydrolysis: This reaction occurs in the presence of water or aqueous solutions, leading to the conversion of Cefotaxime Proxetil into its active form, cefotaxime.
Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize Cefotaxime Proxetil, leading to the formation of degradation products.
Major Products Formed: The primary product formed from the hydrolysis of Cefotaxime Proxetil is cefotaxime, which exhibits potent antibacterial activity. Other degradation products may form under oxidative or substitution conditions, but these are typically less active or inactive compared to cefotaxime .
Scientific Research Applications
Cefotaxime Proxetil has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry:
- Used as a model compound in the study of cephalosporin antibiotics.
- Employed in the development of new synthetic methodologies for cephalosporin derivatives.
Biology:
- Investigated for its effects on bacterial cell wall synthesis and resistance mechanisms.
- Used in microbiological studies to evaluate the susceptibility of various bacterial strains to cephalosporin antibiotics.
Medicine:
- Widely used in clinical settings to treat bacterial infections.
- Studied for its pharmacokinetics, pharmacodynamics, and therapeutic efficacy in different patient populations .
Industry:
- Utilized in the formulation of pharmaceutical products, including tablets and suspensions.
- Applied in the development of new drug delivery systems to enhance the bioavailability and therapeutic effects of cephalosporin antibiotics .
Mechanism of Action
Cefotaxime Proxetil exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. After de-esterification by intestinal esterases, the active form, cefotaxime, binds to penicillin-binding proteins (PBPs) on the bacterial cell wall. This binding inhibits the transpeptidation step of peptidoglycan synthesis, which is crucial for maintaining the structural integrity of the bacterial cell wall. As a result, the bacteria are unable to form a functional cell wall, leading to cell lysis and death .
Comparison with Similar Compounds
Cefotaxime Proxetil is part of the cephalosporin class of antibiotics, which includes several other compounds with similar structures and mechanisms of action. Some of the similar compounds include:
Cefpodoxime Proxetil: Another third-generation cephalosporin with similar antibacterial activity but different pharmacokinetic properties.
Cefuroxime Axetil: A second-generation cephalosporin with a broader spectrum of activity against Gram-negative bacteria.
Ceftriaxone: A third-generation cephalosporin with a longer half-life, allowing for less frequent dosing.
Uniqueness: Cefotaxime Proxetil is unique in its ability to achieve high concentrations in various body tissues and fluids, making it particularly effective for treating severe infections. Its prodrug form enhances its oral bioavailability, allowing for effective treatment with oral administration .
Properties
Molecular Formula |
C22H27N5O10S2 |
|---|---|
Molecular Weight |
585.6 g/mol |
IUPAC Name |
1-propan-2-yloxycarbonyloxyethyl (6R,7R)-3-(acetyloxymethyl)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C22H27N5O10S2/c1-9(2)35-22(32)37-11(4)36-20(31)16-12(6-34-10(3)28)7-38-19-15(18(30)27(16)19)25-17(29)14(26-33-5)13-8-39-21(23)24-13/h8-9,11,15,19H,6-7H2,1-5H3,(H2,23,24)(H,25,29)/b26-14+/t11?,15-,19-/m1/s1 |
InChI Key |
JRBKWVHQXXREQH-JGLUBIDVSA-N |
Isomeric SMILES |
CC(C)OC(=O)OC(C)OC(=O)C1=C(CS[C@H]2N1C(=O)[C@H]2NC(=O)/C(=N/OC)/C3=CSC(=N3)N)COC(=O)C |
Canonical SMILES |
CC(C)OC(=O)OC(C)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CSC(=N3)N)COC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


